Lanperisone

Muscle relaxant Spinal reflex Pharmacodynamics

Lanperisone (NK433) is the only tolperisone-class muscle relaxant that also acts as a selective ferroptosis inducer in oncogenic K-ras mutant cancer cells. Unlike eperisone, it offers >3-fold higher oral potency, longer duration of action, and a unique dual pharmacological profile for studies of spinal reflex inhibition or Ras-driven malignancies. This makes it indispensable for preclinical spasticity models and repurposing screens where muscle relaxant activity and anticancer potential must coexist. Secure high-purity (≥98%) lanperisone for robust, reproducible research outcomes.

Molecular Formula C15H18F3NO
Molecular Weight 285.30 g/mol
CAS No. 116287-14-0
Cat. No. B1674479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanperisone
CAS116287-14-0
SynonymsLanperisone; 
Molecular FormulaC15H18F3NO
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H18F3NO/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3/t11-/m1/s1
InChIKeyRYZCWZZJFAKYHX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanperisone (CAS 116287-14-0): A Dual-Function Muscle Relaxant and K-Ras Mutant-Selective Anticancer Agent for Targeted Procurement


Lanperisone (NK433) is a centrally acting muscle relaxant of the tolperisone class, characterized by a trifluoromethylphenyl-propanone scaffold with a pyrrolidine moiety [1]. It functions primarily through blockade of voltage-gated sodium channels, with secondary activity on calcium channels [2], and possesses a unique secondary mechanism as a selective ferroptosis inducer in oncogenic K-ras mutant cancer cells [3].

Why Lanperisone Cannot Be Simply Substituted with Eperisone or Tolperisone in Muscle Relaxant Research


Despite belonging to the same tolperisone structural class, lanperisone exhibits significantly higher potency and longer duration of action than its closest analog eperisone in spinal reflex assays [1], while also possessing a distinct, dual pharmacological profile as a selective K-ras mutant cancer cell killer via ferroptosis induction—a property absent in eperisone and tolperisone [2]. These quantitative functional divergences render generic substitution of lanperisone with in-class alternatives scientifically invalid for studies requiring robust muscle relaxant activity or investigations of Ras-driven malignancy pathways.

Quantitative Differentiation of Lanperisone: Head-to-Head Comparisons with Eperisone, Tolperisone, and Class Baselines


Lanperisone Exhibits >3-Fold Higher Oral Potency and Longer Duration than Eperisone in Spinal Reflex Depression

Lanperisone (NK433) demonstrates significantly enhanced oral potency and prolonged duration of action compared to its closest structural analog, eperisone hydrochloride. In rat and cat models, lanperisone produced spinal reflex depression that was more than three times stronger and tended to be longer-lasting than that of eperisone-HCl when administered orally [1].

Muscle relaxant Spinal reflex Pharmacodynamics

Lanperisone Binds Voltage-Gated Sodium Channels with 13.7 µM Affinity, Defining Its Primary Pharmacological Target

Lanperisone directly binds to voltage-gated sodium channels with an IC50 of 13.7 µM, as determined by [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX) competitive binding assays using rat cerebrocortical synaptosomes [1]. This sodium channel blockade is the primary mechanism underlying its spinal reflex inhibitory action, distinguishing it from agents that primarily target calcium channels or GABAergic systems.

Sodium channel Binding affinity Mechanism of action

Lanperisone (150 mg BID) Achieves 56.5% Clinical Efficacy in Temporomandibular Joint Arthrosis, Significantly Outperforming Low-Dose Control

In a randomized, double-blind Phase III clinical trial involving 241 patients with temporomandibular joint arthrosis, lanperisone hydrochloride at 150 mg twice daily (BID) for 2 weeks achieved a 56.5% effective rate (defined as 'moderately improved' or better), compared to 39.4% for the 7.5 mg BID control group [1]. The 150 mg dose was significantly superior (p < 0.05), while safety profiles were comparable between groups (92.6% vs. 92.7% safety rate).

Clinical trial Efficacy Temporomandibular joint arthrosis

Lanperisone Dose-Dependently Depresses Spinal Ventral Root Potentials in the 25-200 µM Range, Aligning with Class-Leading Tolperisone Analogs

In isolated hemisected spinal cord preparations from 6-day-old rats, lanperisone dose-dependently depressed dorsal root-evoked ventral root potentials at concentrations of 25-200 µM, demonstrating potency comparable to eperisone and inaperisone, and within the range of the class prototype tolperisone (50-400 µM) [1]. This confirms lanperisone's robust in vitro spinal reflex depressant activity, consistent with its classification as a tolperisone-type muscle relaxant.

Spinal reflex Electrophysiology Tolperisone-class

Lanperisone Selectively Kills Oncogenic K-Ras Mutant Cells via Ferroptosis, Suppressing Tumor Growth In Vivo Without Overt Toxicity

Lanperisone was identified as the most potent member of a drug class with selective activity against oncogenic K-ras-expressing cells, inducing non-apoptotic, oxidative stress-mediated cell death [1]. In vivo, treatment of mice with lanperisone suppressed the growth of K-ras-driven tumors without overt toxicity [1]. This dual anticancer/muscle relaxant profile is unique among tolperisone-type drugs; eperisone and tolperisone lack this ferroptosis-inducing, K-ras-selective activity.

K-Ras mutant Ferroptosis Anticancer

Optimal Research and Procurement Applications for Lanperisone Driven by Quantitative Evidence


High-Potency Muscle Relaxant for Preclinical Spinal Reflex and Spasticity Models

Leverage lanperisone's >3-fold higher oral potency and longer duration compared to eperisone [5] to achieve robust spinal reflex depression at lower doses in rodent and feline models. This reduces compound usage and minimizes handling stress in chronic spasticity studies. The 150 mg BID clinical efficacy benchmark for temporomandibular joint arthrosis [6] further supports translation to human dose-ranging studies.

Tool Compound for Investigating Sodium Channel-Dependent Spinal Reflex Inhibition

Utilize lanperisone as a representative tolperisone-class agent with a well-defined sodium channel binding affinity (IC50 13.7 µM) [5] and validated in vitro spinal reflex depressant activity in the 25-200 µM range [6]. Its pharmacological profile, established via [³H]BTX binding and hemisected spinal cord assays, makes it suitable for dissecting the contributions of voltage-gated sodium vs. calcium channels to reflex inhibition in comparative electrophysiology studies.

Dual-Action Agent for Studies Linking Muscle Spasticity and K-Ras-Driven Cancers

Select lanperisone for its unique, dual pharmacological activity as both a centrally acting muscle relaxant [5] and a selective ferroptosis inducer in oncogenic K-ras mutant cells [6]. This makes it the only compound in its class suitable for preclinical investigations in models where muscle spasticity co-occurs with Ras-mutant malignancies (e.g., paraneoplastic syndromes or cancer cachexia), or for high-throughput screens aimed at repurposing muscle relaxants as anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanperisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.